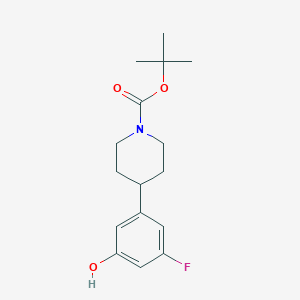tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13730381
Molecular Formula: C16H22FNO3
Molecular Weight: 295.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H22FNO3 |
|---|---|
| Molecular Weight | 295.35 g/mol |
| IUPAC Name | tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-6-4-11(5-7-18)12-8-13(17)10-14(19)9-12/h8-11,19H,4-7H2,1-3H3 |
| Standard InChI Key | NYVBETXTHPZFGG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)F)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)F)O |
Introduction
Chemical Structure and Stereochemical Considerations
The core structure of tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate consists of a six-membered piperidine ring with a Boc-protected amine group at the 1-position and a 3-fluoro-5-hydroxyphenyl substituent at the 4-position. The stereochemistry of the piperidine ring significantly influences the compound’s biological activity and synthetic accessibility. For example, tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1314641-02-5) demonstrates the importance of cis or trans configurations in modulating molecular interactions .
The phenyl ring substitution pattern (3-fluoro-5-hydroxy) introduces electronic and steric effects that may enhance binding affinity to biological targets. Comparative analysis with tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate (CAS 2766909-42-4) reveals that the position of the hydroxyl group on the phenyl ring impacts solubility and metabolic stability . A hypothetical molecular formula of C16H22FNO3 and a molecular weight of 295.35 g/mol can be inferred from analogs .
Table 1: Structural comparison with related piperidine derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| tert-Butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate | 2766909-42-4 | C16H22FNO3 | 295.35 |
| tert-Butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate | 1314641-02-5 | C10H18FNO3 | 219.26 |
| tert-Butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | 1303972-97-5 | C11H20FNO3 | 233.28 |
Synthetic Pathways and Optimization
The synthesis of Boc-protected piperidine derivatives typically begins with the preparation of the piperidine core, followed by sequential functionalization. For tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate, a plausible route involves:
-
Piperidine Ring Formation: Cyclization of appropriate amine precursors or reductive amination to construct the piperidine scaffold.
-
Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
-
Phenyl Group Installation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-fluoro-5-hydroxyphenyl moiety. Fluorination may employ reagents like Selectfluor or DAST .
Challenges include regioselective hydroxylation at the 5-position of the phenyl ring and maintaining stereochemical integrity during fluorination. Computational modeling, as applied to tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 1610418-19-3), could guide reaction optimization .
Physicochemical and Pharmacological Properties
The compound’s lipophilicity, quantified by logP values, is critical for membrane permeability. tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate likely exhibits moderate hydrophobicity, akin to analogs with logP ≈ 2.5–3.5 . Aqueous solubility may be limited due to the Boc group but enhanced by the phenolic hydroxyl group.
In drug discovery, fluorinated piperidines are prized for their ability to modulate central nervous system (CNS) targets. For instance, tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-43-9) has been investigated as an intermediate in kinase inhibitor synthesis . The 3-fluoro-5-hydroxyphenyl variant could similarly serve in developing serotonin or dopamine receptor modulators.
Analytical Characterization
Advanced spectroscopic techniques are essential for structural validation:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra would reveal distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl), aromatic protons (δ ~6.5–7.5 ppm), and fluorinated carbons .
-
Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion ([M+H]+ at m/z 296.35) and fragmentation patterns.
-
X-ray Crystallography: As applied to tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate, this technique resolves absolute configurations .
Table 2: Predicted spectroscopic data for tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate
| Technique | Key Features |
|---|---|
| 1H NMR | Tert-butyl singlet (9H, δ 1.44), aromatic doublets (J = 8.5 Hz, δ 6.8–7.1) |
| 13C NMR | Carbonyl (δ 155.2), fluorinated C (δ 162.1, d, J = 245 Hz) |
| IR | O-H stretch (3400 cm⁻¹), C=O (1680 cm⁻¹), C-F (1100 cm⁻¹) |
Applications in Medicinal Chemistry
Fluorinated piperidines are pivotal in optimizing drug candidates for improved pharmacokinetics and target engagement. The compound’s hydroxyl and fluorine substituents may enhance hydrogen bonding and metabolic stability, respectively. Potential applications include:
-
Kinase Inhibitors: Analogous to 3-fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol (AK Scientific 4829DJ), which targets tyrosine kinases .
-
Antidepressants: Structural similarity to SSRIs suggests potential serotonin reuptake inhibition.
-
Anticancer Agents: Fluorine’s electron-withdrawing effects could augment cytotoxicity in kinase-driven cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume